(S)-5-Methoxy-2,3-dihydro-1H-inden-1-amine
CAS No.: 132154-15-5
Cat. No.: VC21179491
Molecular Formula: C10H13NO
Molecular Weight: 163.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 132154-15-5 |
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Molecular Formula | C10H13NO |
Molecular Weight | 163.22 g/mol |
IUPAC Name | (1S)-5-methoxy-2,3-dihydro-1H-inden-1-amine |
Standard InChI | InChI=1S/C10H13NO/c1-12-8-3-4-9-7(6-8)2-5-10(9)11/h3-4,6,10H,2,5,11H2,1H3/t10-/m0/s1 |
Standard InChI Key | BIYHMCGHGLLTIN-JTQLQIEISA-N |
Isomeric SMILES | COC1=CC2=C(C=C1)[C@H](CC2)N |
SMILES | COC1=CC2=C(C=C1)C(CC2)N |
Canonical SMILES | COC1=CC2=C(C=C1)C(CC2)N |
Introduction
Chemical Structure and Properties
Structural Features
(S)-5-Methoxy-2,3-dihydro-1H-inden-1-amine consists of an indane backbone with a methoxy group at the 5-position and an amine group at the 1-position. The compound's chirality arises from the stereocenter at the 1-position, making it an enantiomerically pure substance with the "S" configuration. This stereochemistry is crucial for its biological activity and applications in various fields.
Identification Parameters
The compound is identified by CAS number 132154-15-5 . Its molecular formula is C10H13NO, with a molecular weight of approximately 163.22 g/mol . The compound is often used in its hydrochloride salt form (CAS: 2411591-27-8) for improved stability and solubility .
Physical Properties
The hydrochloride salt of the compound appears as a white crystalline solid with a melting point range of 208.4-209.5°C . The free base form is typically a pale brown oily substance . The presence of the methoxy group enhances its lipophilicity, facilitating its ability to permeate biological membranes and interact with various receptors.
Synthesis Methods
General Synthetic Approaches
The synthesis of (S)-5-Methoxy-2,3-dihydro-1H-inden-1-amine typically begins with commercially available 5-methoxy-2,3-dihydro-1H-indene as the starting material. The process generally involves several key steps to achieve the desired enantiomeric purity.
Reductive Amination Route
Chemical Reactions
Reactive Sites
The compound features several reactive sites:
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The primary amine group at the 1-position, which can participate in various nucleophilic reactions
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The methoxy group at the 5-position, which can undergo substitution reactions
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The aromatic ring, which can participate in electrophilic aromatic substitution reactions
Oxidation Reactions
The compound can undergo oxidation to form corresponding imines or oximes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions
Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution Reactions
The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common nucleophiles include halides or amines under basic or acidic conditions.
Derivatization Reactions
The compound can serve as a precursor in the synthesis of N-alkylated derivatives. For example, reaction with phenylsulfonic acid alkynyl propyl ester in a toluene/water mixture yields N-2-propyl-derivatives as demonstrated in the patent literature :
Reaction Conditions | Reagents | Yield (%) | Product Purity (HPLC) |
---|---|---|---|
Room temperature to 45-50°C | Phenylsulfonic acid alkynyl propyl ester, toluene, NaOH | Not specified | 93.08% |
Three-step one-pot process | Various reagents as described in Embodiment 5 | Not reported | 92.03% |
Scientific Research Applications
Enzyme Inhibition Studies
Derivatives of (S)-5-Methoxy-2,3-dihydro-1H-inden-1-amine have demonstrated significant inhibitory effects on key enzymes related to neurodegenerative diseases. These include:
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Acetylcholinesterase (AChE): Inhibition of this enzyme enhances cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease.
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Monoamine Oxidase B (MAO-B): Inhibition is associated with neuroprotective effects, particularly in Parkinson's disease treatment.
Studies have shown that specific derivatives achieved low nanomolar inhibition for AChE and high nanomolar inhibition for MAO-B, suggesting therapeutic potential against neurodegenerative disorders.
Precursor in Organic Synthesis
The compound serves as a valuable precursor in organic synthesis, particularly for the creation of substituted anilines through acid-catalyzed N-alkylation reactions. Experimental results using different catalysts and reaction conditions are summarized in the following table:
Reaction Conditions | Catalyst | Yield (%) |
---|---|---|
Aniline + (S)-5-Methoxy-compound at 60°C | ZnBr₂ | 68 |
Aniline + (S)-5-Methoxy-compound at room temperature | p-TSA | 20 |
Aniline + (S)-5-Methoxy-compound at 50°C | p-TSA | 78 |
These results indicate that p-toluenesulfonic acid (p-TSA) as a catalyst at 50°C provides optimum yields for N-alkylation reactions with aniline.
Neuroprotective Effects
Research has explored the neuroprotective properties of this compound and its derivatives in animal models. Evidence suggests that the compound may help mitigate neurodegeneration through multiple mechanisms:
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Modulation of neurotransmitter levels
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Protection against oxidative stress
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Potential anti-inflammatory effects
These properties make it a candidate for further investigation in neurodegenerative disease models.
Antioxidant Activity
Mechanism of Action
Molecular Interactions
The mechanism of action of (S)-5-Methoxy-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, primarily neurotransmitter receptors. The compound's chirality plays a crucial role in its binding affinity and selectivity, as the three-dimensional arrangement of atoms allows for precise interaction with receptor binding sites.
Neurotransmitter Receptor Binding
The compound's primary mechanism involves its role as a ligand for several neurotransmitter receptors, particularly serotonin receptors. This interaction can modulate neurotransmitter release and influence various biochemical pathways associated with mood regulation and neuropsychiatric disorders.
Dual Pharmacological Activity
Comparison with Similar Compounds
Structural Analogs
Several structurally related compounds can be compared to (S)-5-Methoxy-2,3-dihydro-1H-inden-1-amine:
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5-Methoxy-2,3-dihydro-1H-indene: The parent compound lacking the amine group at the 1-position
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5-Methoxy-2,3-dihydro-1H-inden-1-ol: The corresponding alcohol derivative with an OH group instead of NH₂ at the 1-position
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Non-methoxylated 2,3-dihydro-1H-inden-1-amine: Lacks the methoxy group at the 5-position, which affects lipophilicity and receptor binding
Functional Distinctions
The unique combination of the (S)-stereochemistry, the methoxy group at the 5-position, and the amine group at the 1-position gives (S)-5-Methoxy-2,3-dihydro-1H-inden-1-amine distinct chemical and biological properties compared to its analogs. The enantiomeric purity is particularly crucial for its effectiveness in various applications.
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